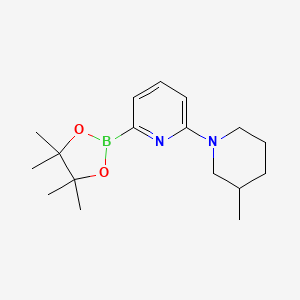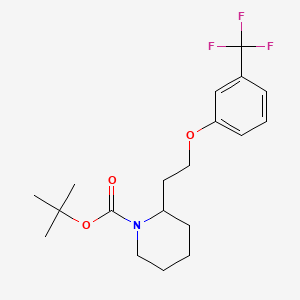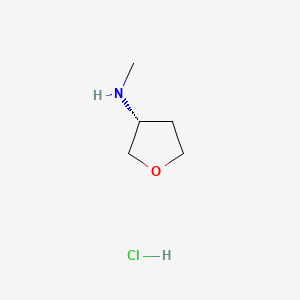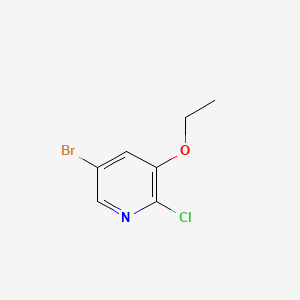
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole, also known as DPA-714, is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a selective ligand for the translocator protein (TSPO) and has been shown to have anti-inflammatory and neuroprotective effects.
Wirkmechanismus
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole binds selectively to the TSPO, a protein that is found in high concentrations in the mitochondria of immune cells and glial cells. TSPO is involved in the regulation of mitochondrial function, steroid hormone synthesis, and apoptosis. By binding to TSPO, this compound can modulate these processes and exert its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. Additionally, this compound can protect neurons from oxidative stress and apoptosis, and promote the repair of damaged neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole in lab experiments is its high selectivity for TSPO. This allows researchers to study the specific effects of TSPO modulation without interfering with other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other TSPO ligands. This can make it difficult to achieve the desired effects at lower concentrations.
Zukünftige Richtungen
There are several future directions for research on 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole. One area of interest is the development of more potent TSPO ligands that can achieve the desired effects at lower concentrations. Additionally, there is ongoing research on the use of this compound in the diagnosis and treatment of cancer. Finally, there is a need for further studies to elucidate the precise mechanisms of action of this compound and to explore its potential applications in other disease states.
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its selectivity for TSPO and its anti-inflammatory and neuroprotective effects make it a promising candidate for the treatment of neurodegenerative diseases and cancer. While there are some limitations to using this compound in lab experiments, there are several future directions for research on this compound that hold promise for the development of new treatments and diagnostic tools.
Synthesemethoden
The synthesis of 5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole involves the reaction of 5,7-dichloro-2-methyl-1H-indole-3-carbaldehyde with phenylsulfonyl chloride in the presence of a base. The resulting compound is then treated with ammonia to yield this compound. This synthesis method has been optimized to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
5,7-Dichloro-2-methyl-1-(phenylsulfonyl)-6-azaindole has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has been shown to have potential applications in the diagnosis and treatment of cancer.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-5,7-dichloro-2-methylpyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2S/c1-9-7-10-8-12(15)17-14(16)13(10)18(9)21(19,20)11-5-3-2-4-6-11/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZLVPQXKUATMRJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=NC(=C2N1S(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl 2-phenyl-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B571811.png)
![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B571812.png)
![2-Azaspiro[5.5]undecan-1-one](/img/structure/B571813.png)
![N-[2-iodo-4-[2-(methylsulfamoyl)ethyl]phenyl]acetamide](/img/structure/B571814.png)

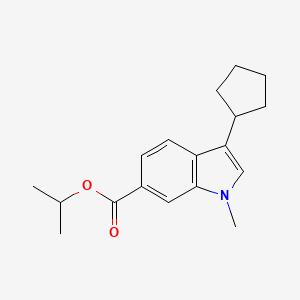
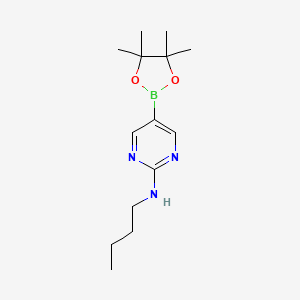
![3-Bromo-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B571820.png)
